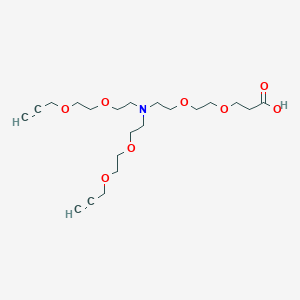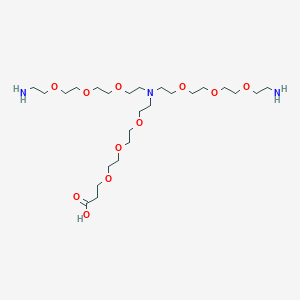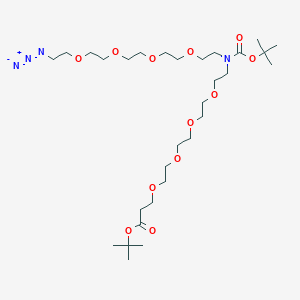
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester
Übersicht
Beschreibung
“N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester” is a PEG-based compound that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
This compound is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .Molecular Structure Analysis
The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .Chemical Reactions Analysis
The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It is soluble in dimethyl sulfoxide and acetonitrile . It should be stored under inert gas at a temperature below 0°C . The compound is moisture sensitive and heat sensitive .Wissenschaftliche Forschungsanwendungen
Protein Labeling & Crosslinking
“N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester” can be used in protein labeling and crosslinking . The compound can react with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) to form covalent bonds . This allows for the specific labeling and crosslinking of proteins, which can be useful in various research applications, such as studying protein interactions and structures.
Surface Modification
This compound can also be used for the modification of surfaces . For example, it can be used to derivatize amine-coated polymer surfaces . This can be useful in the creation of specialized surfaces for various applications, such as in the development of biosensors or drug delivery systems.
Bioconjugation
The azide group in “N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester” can react with phosphine-labeled molecules by a mechanism known as Staudinger chemistry . This allows for efficient and specific conjugation of derivatized molecules in biological samples . This can be useful in a variety of research applications, such as in the study of biological processes or the development of targeted therapies.
Drug Delivery
The PEGylation property of this compound can improve the water solubility of the target molecule . This can be particularly useful in drug delivery, where improving the solubility of a drug can enhance its bioavailability and effectiveness.
Reducing Immunogenicity
The PEGylation property of this compound can also reduce the immunogenicity of the target molecule . This can be beneficial in therapeutic applications, where reducing the immune response to a drug can improve its safety and efficacy.
Development of Therapeutic Agents
The ability of this compound to form covalent bonds with primary amines and react with phosphine-labeled molecules can be exploited in the development of therapeutic agents . For example, it can be used to attach a drug to a targeting molecule, allowing the drug to be delivered specifically to certain cells or tissues.
Wirkmechanismus
Target of Action
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to modify these targets, enhancing their solubility and reducing their immunogenicity .
Mode of Action
The compound interacts with its targets through a stable amide bond . It contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction enables efficient and specific conjugation of derivatized molecules in biological samples .
Biochemical Pathways
The compound affects the biochemical pathways related to protein modification and conjugation. By reacting with alkyne groups in proteins, it forms a stable triazole linkage . This modification can alter the protein’s function and interaction with other molecules, affecting downstream biochemical pathways.
Pharmacokinetics
The compound’s ADME properties are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the compound’s action is the modification of primary amines in proteins and other molecules . This modification can change the target molecule’s properties, such as solubility and immunogenicity . It can also enable the target molecule to participate in further reactions, such as click chemistry reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the compound’s stability and reactivity can be affected by the pH and temperature of the environment.
Safety and Hazards
The compound should be handled with care to avoid inhalation, skin contact, eye contact, and ingestion . In case of contact, appropriate measures should be taken such as moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water for at least 15 minutes, and consulting a doctor .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O12/c1-29(2,3)45-27(35)7-11-37-15-19-41-23-25-43-21-17-39-13-9-34(28(36)46-30(4,5)6)10-14-40-18-22-44-26-24-42-20-16-38-12-8-32-33-31/h7-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWOPHRHVEWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)


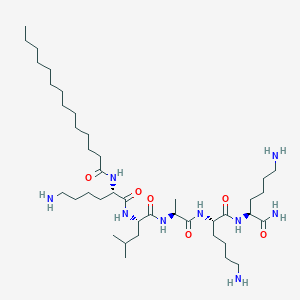
![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)
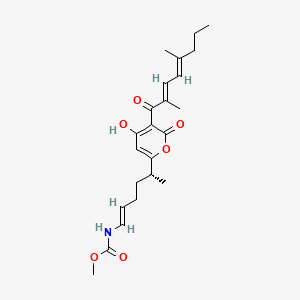
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)

